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Compound of Interest

Compound Name:

Benzyl 4-

((methylamino)methyl)piperidine-

1-carboxylate

Cat. No.: B1320467 Get Quote

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the

menaquinone (MK) biosynthetic pathway for its survival, particularly under hypoxic conditions.

MenA, a 1,4-dihydroxy-2-naphthoate isoprenyltransferase, is a key enzyme in this pathway and

a validated drug target. SAR studies on piperidine derivatives have identified potent MenA

inhibitors with promising anti-TB activity.

Data Presentation: SAR of MenA Inhibitors
The following table summarizes the MenA inhibitory potency and antimycobacterial activity of a

series of 4-substituted piperidine derivatives. The core scaffold consists of three variable

regions: a western aromatic group, a central piperidine linker, and an eastern amine moiety.
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Data extracted from a study on piperidine derivatives as MenA inhibitors.[1][2]

SAR Insights:

Modifications to the western, central, and eastern portions of the lead compound were

explored to improve potency and drug-like properties.[1]

Replacing the highly lipophilic benzophenone group in the western portion with smaller

aromatic groups, such as 4-bromophenyl and 3-bromophenyl, maintained potent MenA

inhibition and mycobacterial growth inhibition.[1]
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Analogs 2 and 11 demonstrated potent activity against MenA and Mtb, along with

substantially improved pharmacokinetic parameters.[1][2]

These compounds showed synergistic effects when combined with other electron transport

chain-targeting agents.[1]

Experimental Protocols
General Synthesis of MenA Inhibitors: A common synthetic route involves the coupling of three

key fragments. For example, the synthesis of compound 1 was achieved through a five-step

process.[1] A key step is the reductive amination of an aldehyde with the piperidine core.[1]

Preparation of the Western Fragment: Synthesis of the substituted benzophenone or other

aromatic moieties.[1]

Preparation of the Central Piperidine Core: N-Boc-4-hydroxymethylpiperidine is often used

as a starting material, which is then coupled to the western fragment via a Mitsunobu

reaction.[1]

Deprotection and Final Coupling: The Boc protecting group on the piperidine nitrogen is

removed, followed by reductive amination with the appropriate aldehyde to install the eastern

group.[1]

MenA Enzyme Inhibition Assay: The inhibitory potency of the synthesized compounds against

MenA is evaluated. This typically involves incubating the recombinant MenA enzyme with its

substrates (1,4-dihydroxy-2-naphthoate and a prenyl donor) in the presence of varying

concentrations of the inhibitor. The formation of the product, demethylmenaquinone, is then

quantified, often using a colorimetric or fluorescent method, to determine the IC50 value.[1]

Antimycobacterial Activity Assay: The growth inhibitory concentration (GIC50) against M.

tuberculosis is determined by exposing the bacterial culture to serial dilutions of the

compounds. Bacterial viability is assessed after a defined incubation period, typically using a

resazurin microtiter assay or by measuring optical density.[1]
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Caption: Inhibition of the Menaquinone Biosynthetic Pathway by Piperidine Derivatives.
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Caption: General Experimental Workflow for MenA Inhibitor Development.

Piperidine Derivatives as Modulators of Opioid
Receptors
Opioid receptors, including mu (µ), delta (δ), and kappa (κ), are critical targets for pain

management. 4-Substituted piperidines have been extensively studied as opioid receptor

modulators, leading to the development of potent and selective agonists and antagonists.

Data Presentation: SAR of Opioid Receptor Ligands
The following table presents the binding affinities (Ki) of a series of 4-substituted piperidine and

piperazine analogs for the mu and delta opioid receptors.

Compound Core
4-Substituent
(R)

MOR Ki (nM) DOR Ki (nM)

1
Tetrahydroquinoli

ne
(CH2)3-Phenyl Low nanomolar Low nanomolar

2 Piperidine Benzyl - -

4 Piperidine (CH2)3-Phenyl Improved Improved

5 Piperazine (CH2)3-Phenyl Similar to 4 Similar to 4

6 Piperazine
(CH2)3-(1-

Naphthyl)
Improved Improved

Morphine - - 6.3 171

Data extracted from a study on balanced MOR agonist/DOR antagonist ligands.[3]

SAR Insights:

A series of 4-substituted piperidine and piperazine compounds based on a

tetrahydroquinoline lead showed balanced, low nanomolar binding affinity for both MOR and
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DOR.[3]

Changing the length and flexibility of the side chain at the 4-position significantly improved

binding affinity at both receptors.[3]

Replacement of the piperidine core with a piperazine was well-tolerated.[3]

Several analogs displayed good efficacy at MOR while simultaneously acting as DOR

antagonists, a desirable profile for pain therapeutics with reduced side effects.[3]

Experimental Protocols
General Synthesis of Opioid Receptor Ligands: The synthesis of these analogs often starts

from a ketone precursor of the piperidine or piperazine ring.[3]

Introduction of the 4-Substituent: A Wittig reaction on the ketone can be used to introduce an

alkene, which is subsequently hydrogenated to yield the desired alkyl substituent.[3]

Coupling of the N-Substituent: The piperidine nitrogen is then coupled with a suitable

protected amino acid, such as Boc-L-Dmt.[3]

Deprotection: Final deprotection steps yield the target compounds.[3]

Opioid Receptor Binding Assay: Binding affinities (Ki) are determined by competitive

displacement of a radiolabeled ligand (e.g., [3H]diprenorphine) from cell membranes

expressing the receptor of interest (MOR, DOR, or KOR). The concentration of the test

compound required to displace 50% of the radioligand is used to calculate the Ki value.[3]

Functional Assay ([35S]GTPγS Binding): The functional activity (agonist or antagonist) of the

compounds is assessed using a [35S]GTPγS binding assay. Agonist stimulation of G-protein

coupled receptors like opioid receptors increases the binding of [35S]GTPγS to G-proteins. The

potency (EC50) and efficacy (% stimulation relative to a standard agonist) are determined.[3]
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Caption: Dual Modulation of Opioid Receptors by Piperidine Derivatives.
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Caption: Logical Flow of SAR Studies on Opioid Receptor Modulators.

Piperidine Derivatives as Antiviral Agents Against
Coronaviruses
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The ongoing threat of coronavirus (CoV) pandemics necessitates the development of novel

antiviral therapies. A class of 1,4,4-trisubstituted piperidines has emerged as promising

inhibitors of CoV replication, with evidence suggesting they target the main protease (Mpro), an

essential enzyme for viral polyprotein processing.

Data Presentation: SAR of Anti-Coronavirus Piperidines
A detailed SAR analysis of 63 analogs of 1,4,4-trisubstituted piperidines was conducted to

identify the structural elements crucial for anti-CoV activity.[4] While specific quantitative data

for all 63 analogs is not provided in the abstract, the study highlights the identification of four

potent molecules with micromolar activity against SARS-CoV-2.[4] The general structure

features five points of diversity, allowing for extensive chemical space exploration.

Key Findings:

Several 1,4,4-trisubstituted piperidines exhibit low micromolar activity against human

coronavirus 229E and SARS-CoV-2.[4]

The mechanism of action is post-viral entry, at the stage of viral polyprotein processing.[4]

The compounds were shown to inhibit the SARS-CoV-2 main protease (Mpro).[4]

The synthesis was efficiently achieved using a one-pot Ugi four-component reaction (Ugi-

4CR), facilitating the rapid generation of a diverse library of analogs.[4]

Experimental Protocols
General Synthesis via Ugi Four-Component Reaction (Ugi-4CR): The Ugi-4CR is a powerful

tool for generating molecular diversity from readily available starting materials. The reaction

involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to

form a dipeptide-like scaffold. In this case, an N-benzylpiperidine scaffold was utilized.[4]

Antiviral Activity Assay: The antiviral activity of the compounds is typically evaluated in a cell-

based assay.

Host cells (e.g., Vero E6) are infected with the coronavirus (e.g., HCoV-229E or SARS-CoV-

2).
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The infected cells are treated with various concentrations of the test compounds.

After an incubation period, the viral cytopathic effect (CPE) is assessed, or viral replication is

quantified using methods like quantitative PCR (qPCR) to determine the EC50 value.[5]

Enzymatic Assays: To identify the specific viral target, enzymatic assays are performed with

key CoV proteins. For this class of compounds, inhibitory activity was tested against:

SARS-CoV-2 Mpro (main protease)

nsp12-nsp7-nsp8 polymerase complex (RdRp)

nsp14 N7-methyltransferase

nsp16/nsp10 2'-O-methyltransferase The results indicated that the compounds inhibit Mpro.

[4]
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Caption: Inhibition of Coronavirus Polyprotein Processing by Piperidine Derivatives.
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Caption: Ugi-4CR for the Synthesis of a Diverse Piperidine Library.

This guide provides a snapshot of the extensive SAR studies conducted on 4-substituted

piperidine-1-carboxylates and their analogs. The modular nature of the piperidine scaffold,

coupled with modern synthetic methodologies, continues to make it a highly attractive starting

point for the development of new therapeutics targeting a wide array of diseases. The

presented data and workflows offer a framework for researchers to build upon in their quest for

novel and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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